molecular formula C6H11ClN4O B2736062 2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE CAS No. 2137895-63-5

2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE

Cat. No.: B2736062
CAS No.: 2137895-63-5
M. Wt: 190.63
InChI Key: DFZDUUNHEMEBPA-UHFFFAOYSA-N
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Description

2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE is a heterocyclic compound that belongs to the triazolopyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrazine and hydrazine hydrate.

    Reaction Steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity while minimizing the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates and the final hydrochloride salt of the compound .

Scientific Research Applications

2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE is unique due to its specific substitution pattern and its application as an intermediate in pharmaceutical synthesis. Its ability to undergo various chemical reactions and its role in medicinal chemistry distinguish it from other similar compounds .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c1-9-6(11)10-3-2-7-4-5(10)8-9;/h7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZDUUNHEMEBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2CCNCC2=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137895-63-5
Record name 2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-one hydrochloride
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